

Application Notes and Protocols: Demethylmacrocin in Metabolic Engineering Research

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Compound of Interest		
Compound Name:	Demethylmacrocin	
Cat. No.:	B1240048	Get Quote

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Introduction

Demethylmacrocin is a key intermediate in the biosynthetic pathway of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae. Tylosin is widely used in veterinary medicine to treat bacterial infections.[1] Metabolic engineering efforts have traditionally focused on enhancing the overall yield of tylosin. However, the targeted accumulation of specific intermediates, such as **Demethylmacrocin**, presents novel opportunities for synthetic biology and drug discovery.

These application notes provide a framework for the application of **Demethylmacrocin** in metabolic engineering research. Due to the limited publicly available research on the direct application of **Demethylmacrocin**, this document presents a series of well-established metabolic engineering principles and hypothetical protocols to guide researchers in this nascent area. The central hypothesis is that the controlled production of **Demethylmacrocin** can serve as a platform for generating novel antibiotic derivatives and for studying the enzymatic activity of key tailoring enzymes in the tylosin pathway.

Metabolic Engineering Strategy for Demethylmacrocin Accumulation







The primary goal is to engineer a strain of Streptomyces fradiae that accumulates **Demethylmacrocin** by blocking its conversion to macrocin. This involves the targeted inactivation of the gene encoding the O-methyltransferase responsible for this conversion.

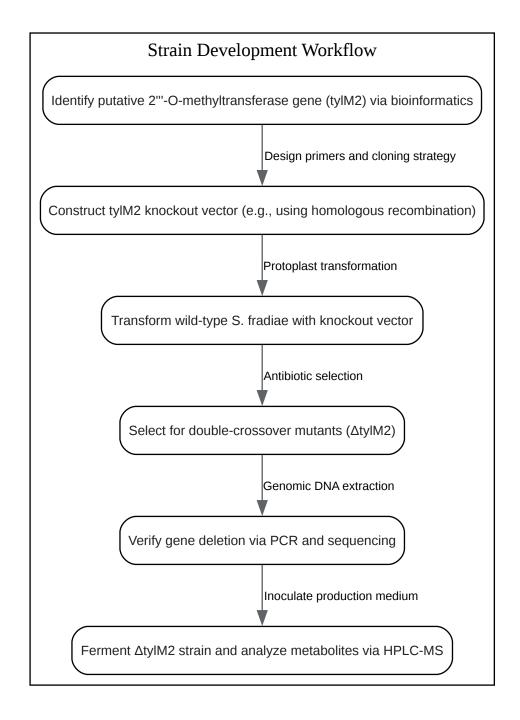
Tylosin Biosynthesis Pathway Context:

The terminal steps in the biosynthesis of tylosin involve a series of methylation reactions.[2][3] **Demethylmacrocin** is the penultimate precursor to macrocin, which is then converted to tylosin. The conversion of **Demethylmacrocin** to macrocin is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that methylates the 2"'-hydroxyl group of the mycinose sugar moiety.[4] Subsequently, macrocin is converted to tylosin by another methylation event at the 3"'-hydroxyl group, a reaction catalyzed by the enzyme macrocin O-methyltransferase (TylF).[4]

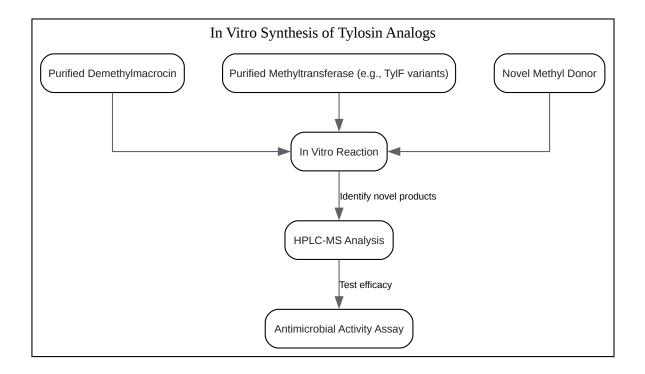
To achieve **Demethylmacrocin** accumulation, the gene encoding the 2"'-O-methyltransferase must be identified and inactivated. For the purpose of this hypothetical protocol, we will refer to this gene as tylM2.

Logical Workflow for Strain Engineering

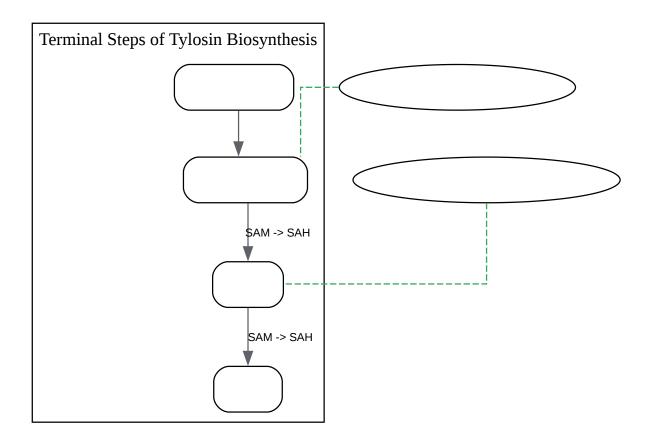












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